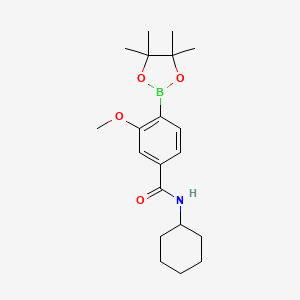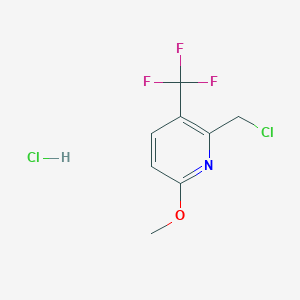
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . The presence of the trifluoromethyl group imparts unique characteristics to the compound, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves several steps. One common method includes the chlorination of 2-methyl-6-methoxy-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced using suitable reducing agents to yield different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other specialty chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8Cl2F3NO |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7;/h2-3H,4H2,1H3;1H |
Clave InChI |
QHUKYDHEXBNWGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C(F)(F)F)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


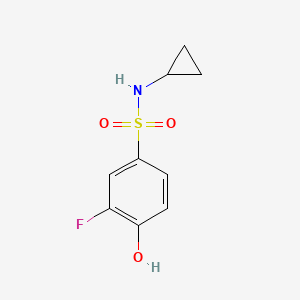
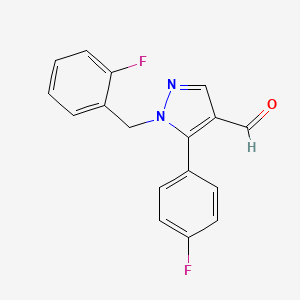
![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)
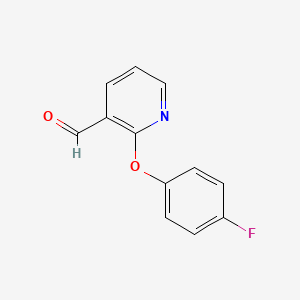


![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
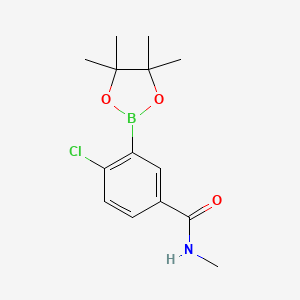
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
